molecular formula C12H17N3O B12592377 Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)- CAS No. 646057-13-8

Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)-

Cat. No.: B12592377
CAS No.: 646057-13-8
M. Wt: 219.28 g/mol
InChI Key: FYWMVMUSKOOASU-UHFFFAOYSA-N
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Description

Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-isoxazolyl)- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework imparts unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-isoxazolyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-isoxazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-isoxazolyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-isoxazolyl)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(3-pyridinyl)-
  • Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(6-chloro-3-pyridinyl)-

Uniqueness

Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-isoxazolyl)- is unique due to its specific isoxazolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

646057-13-8

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

5-spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]-1'-yl-1,2-oxazole

InChI

InChI=1S/C12H17N3O/c1-5-13-16-11(1)14-8-4-12(9-14)10-2-6-15(12)7-3-10/h1,5,10H,2-4,6-9H2

InChI Key

FYWMVMUSKOOASU-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C23CCN(C3)C4=CC=NO4

Origin of Product

United States

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